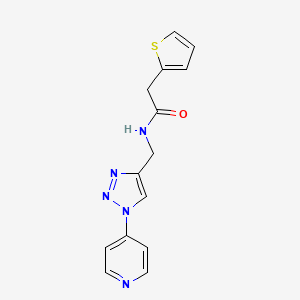

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Descripción

N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a pyridine moiety via a methyl group and an acetamide bridge substituted with a thiophene ring. This structure combines pharmacophoric elements known for diverse biological activities, including antiviral, antimicrobial, and kinase inhibition properties.

Propiedades

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c20-14(8-13-2-1-7-21-13)16-9-11-10-19(18-17-11)12-3-5-15-6-4-12/h1-7,10H,8-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLNAKGEMJBSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide derivative of pyridine with an alkyne derivative to form the 1,2,3-triazole ring.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is coupled with a halogenated intermediate.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiophene ring to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been explored for its potential as an antimicrobial agent . Triazole derivatives are known for their ability to inhibit various bacterial strains. Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Studies suggest that the triazole ring enhances binding affinity through hydrogen bonding and π–π interactions, making it effective against resistant strains .

Anticancer Properties

The compound has shown promise in anticancer research . Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, it has been evaluated against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, where it demonstrated cytotoxic effects comparable to standard chemotherapeutic agents .

Industrial Applications

This compound is also valuable in chemical synthesis as a building block for more complex molecules. Its unique structure allows for the development of new materials and processes in industrial chemistry.

Case Study 1: Antimicrobial Efficacy

In a study published in Drug Design, Development and Therapy, researchers synthesized various triazole derivatives and evaluated their antimicrobial properties. The findings indicated that compounds similar to this compound exhibited significant activity against multidrug-resistant bacterial strains .

Case Study 2: Anticancer Activity

A recent publication detailed the synthesis of thiophene-containing acetamides and their evaluation against cancer cell lines. The study highlighted that derivatives with similar structural motifs showed promising results in inhibiting tumor growth and inducing apoptosis through targeted mechanisms .

Mecanismo De Acción

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding or π-π interactions, while the pyridine and thiophene rings can participate in coordination with metal ions or other molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related triazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent-Driven Activity :

- The target compound ’s thiophene group may offer distinct electronic and steric properties compared to benzo[d]isothiazol (e.g., 4j , 4k ) or benzo[d]thiazole (15 ) moieties. Thiophene’s smaller size and lower aromaticity could reduce steric hindrance, enhancing binding to viral proteases or kinases .

- 4j and 4k demonstrate high yields (74–90%) and potent protease inhibition, suggesting that electron-withdrawing groups (e.g., benzo[d]isothiazol-3-one) enhance stability and target affinity .

Synthetic Pathways :

- Click chemistry (Cu(I)-catalyzed 1,3-dipolar cycloaddition) is a common method for triazole-acetamide synthesis (e.g., 4j–4n , 15–17 ) . The target compound likely employs similar strategies, given its triazole core.

- In contrast, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide was synthesized via carbodiimide-mediated coupling, highlighting alternative routes for acetamide derivatives .

Physicochemical Properties :

- Melting points for triazole-acetamides range widely (176–461°C), influenced by substituent polarity and crystallinity. The target compound’s thiophene group may lower its melting point compared to dichlorophenyl-thiazole derivatives (459–461°C ) due to reduced molecular symmetry .

Biological Activity: 4j–4n exhibit antiviral activity, while 15–17 target kinases implicated in Alzheimer’s disease. The thiophene in the target compound may confer unique selectivity, as thiophene-containing analogs are known for CNS permeability and multitarget engagement .

Actividad Biológica

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a triazole ring and a pyridine moiety , which are known for their biological significance. The presence of these structural elements enhances the compound's interaction with various biological targets.

Chemical Formula: C13H12N4OS

Molecular Weight: 276.33 g/mol

CAS Number: 2034386-85-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates binding through hydrogen bonding and π-stacking interactions, enhancing the compound's affinity for target sites.

Interaction with Enzymes

Research indicates that compounds containing triazole structures often exhibit inhibition against various enzymes, such as carbonic anhydrase and aromatase. For instance, related triazole derivatives have shown moderate inhibition potential against carbonic anhydrase-II, suggesting that this compound may share similar inhibitory properties .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted the potential of 1,2,3-triazole hybrids as antiproliferative agents , demonstrating efficacy against various bacterial strains . The presence of the thiophene group in the compound may further enhance its antimicrobial activity due to its unique electronic properties.

Anticancer Potential

Research has indicated that triazoles exhibit significant anticancer activity. For example, compounds similar to this compound have been shown to inhibit aromatase enzymes involved in estrogen synthesis, making them potential candidates for breast cancer treatment .

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain triazoles can reduce inflammation markers in vitro and in vivo. This suggests that this compound may possess similar effects, warranting further investigation.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Click Chemistry : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between pyridinyl azides and propargyl derivatives.

Thioacetamide Coupling : Reaction of the triazole intermediate with thiophene-2-acetic acid derivatives using coupling agents like EDCI/HOBt.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Key Reaction Conditions (derived from analogous compounds):

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| CuAAC | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), RT, 12h | 70–85 |

| Coupling | EDCI, HOBt, DMF, 0°C→RT, 24h | 60–75 |

| Purification | Ethanol/water (3:1), recrystallization | >95% purity |

Reference : Similar protocols for triazole-thioacetamide hybrids are detailed in multi-step syntheses .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm proton environments (e.g., pyridine H at δ 8.5–8.7 ppm, thiophene H at δ 6.9–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.08 for C₁₅H₁₃N₅OS).

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (see advanced section for refinement challenges) .

Q. Example Spectral Data :

| Technique | Key Peaks/Assignments |

|---|---|

| H NMR (DMSO-d₆) | δ 8.64 (d, 2H, pyridine), 7.45 (m, 1H, thiophene), 5.32 (s, 2H, triazole-CH₂) |

| IR (KBr) | 1665 cm⁻¹ (amide C=O), 1550 cm⁻¹ (triazole C=N) |

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer: Prioritize assays based on structural motifs:

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination).

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48h exposure).

Rationale : Pyridine-triazole-thiophene hybrids show affinity for kinase ATP pockets and membrane-disrupting properties .

Advanced Research Questions

Q. How to resolve crystallographic disorder in the pyridinyl-triazole moiety during refinement?

Methodological Answer: Disorder often arises from rotational flexibility. In SHELXL :

Use PART and FREE commands to model partial occupancy.

Apply ISOR and DELU restraints to anisotropic displacement parameters.

Validate with R₁ (< 5%) and GOF (0.9–1.1).

Q. Example Refinement Parameters :

| SHELXL Feature | Application |

|---|---|

| TWIN | For twinned crystals (common in flexible hybrids) |

| SIMU | Restrain similar displacement for adjacent atoms |

Reference : SHELXL’s robustness in handling disorder is documented for heterocyclic systems .

Q. How to address contradictory bioactivity data across cell lines?

Methodological Answer:

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace thiophene with furan) to isolate pharmacophores.

Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.

Metabolic Stability : Test liver microsome stability to rule out false negatives from rapid degradation.

Case Study : Pyridine-triazole analogs showed variable MICs due to efflux pump activation in Gram-negative bacteria; adding efflux inhibitors resolved discrepancies .

Q. What strategies mitigate solubility issues in pharmacological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate prodrugs) to enhance aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2).

Data : Thiophene-containing analogs showed 3-fold solubility improvement with β-cyclodextrin (pH 7.4) .

Q. How to elucidate the reaction mechanism of thioamide formation?

Methodological Answer:

Isotopic Labeling : Use C-labeled acetic acid to track carbonyl migration.

DFT Calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G**) to identify intermediates.

Kinetic Profiling : Monitor reaction via in situ IR for real-time thioamide C=O bond formation.

Insight : Thioamide formation likely proceeds via a nucleophilic acyl substitution mechanism, with rate-limiting thiophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.